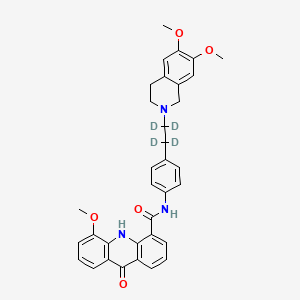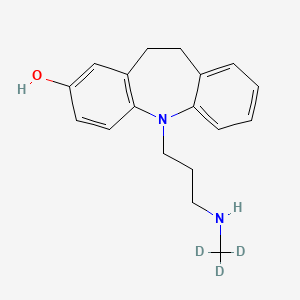
Propargylmethansulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl methanethiosulfonate is an organosulfur compound that features a propargyl group attached to a methanethiosulfonate moiety. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and scientific research.
Wissenschaftliche Forschungsanwendungen
Propargyl methanethiosulfonate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Propargyl Methanethiosulfonate is a thiol reactant that forms mixed disulfides . It specifically and rapidly reacts with thiols . It is used to probe the structures of the ACh receptor channel, the GABA receptor channel, and the lactose permease .
Mode of Action
The compound interacts with its targets through a process known as propargylation . This involves the introduction of the propargyl group into small-molecule building blocks, opening up new synthetic pathways for further elaboration . The reaction pathway involves an η 3 -allenylmetal intermediate, which gives a (σ-allenylic)metal complex as well as a (σ-propargylic)metal complex . The attack of a nucleophile on these complexes affords different derivatives .
Biochemical Pathways
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . Tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation .
Result of Action
The result of the propargylation reaction is the formation of more elaborate and complex structures . The product outcome is highly dependent on catalyst loading . The propargyl group’s introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Biochemische Analyse
Biochemical Properties
Propargyl methanethiosulfonate, due to the presence of a propargyl group, can be visualized by different techniques, including Raman and fluorescence imaging . The propargyl group has been reported to induce the secretion of sAPPα and increased MAPK phosphorylation .
Cellular Effects
Propargyl methanethiosulfonate has been found to have cytotoxic activity against HepG2, LU-1, and Hela human cancer cell lines . This indicates that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The presence of a propargyl group in bioactive molecules has been reported to contribute significantly to the development of pharmaceuticals for the treatment of Parkinson’s or Alzheimer’s diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propargyl methanethiosulfonate can be synthesized through the nucleophilic substitution of propargyl alcohols with methanethiosulfonate reagents. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of methanethiosulfonate to form the desired product .
Industrial Production Methods: Industrial production of propargyl methanethiosulfonate often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Propargyl methanethiosulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions are common, where the methanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted propargyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Propargyl bromide: Another propargylating agent used in organic synthesis.
Propargyl chloride: Similar to propargyl bromide but with different reactivity and applications.
Propargyl alcohol: A precursor in the synthesis of various propargyl derivatives.
Uniqueness: Propargyl methanethiosulfonate is unique due to its methanethiosulfonate moiety, which imparts distinct reactivity and allows for specific modifications of thiol-containing molecules. This makes it particularly valuable in biochemical and medicinal research .
Eigenschaften
IUPAC Name |
methyl-oxo-prop-2-ynoxy-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S2/c1-3-4-6-8(2,5)7/h1H,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOQOUQQSZCWJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703719 |
Source


|
| Record name | O-Prop-2-yn-1-yl methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7651-65-2 |
Source


|
| Record name | O-Prop-2-yn-1-yl methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)



![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)





